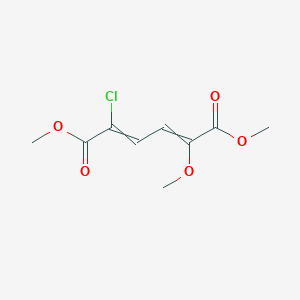

Dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

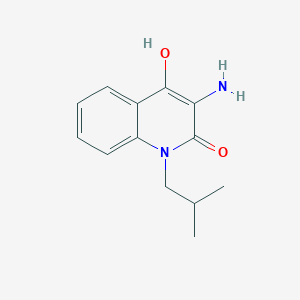

Dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioate is an organic compound with the molecular formula C9H11ClO5. It is known for its unique structure, which includes a chloro and methoxy group attached to a hexa-2,4-dienedioate backbone.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dimethyl-2-Chlor-5-Methoxyhexa-2,4-diendioat beinhaltet typischerweise die Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Veresterung von 2-Chlor-5-Methoxyhexa-2,4-diensäure mit Methanol in Gegenwart eines starken Säurekatalysators wie Schwefelsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in den Ester zu gewährleisten .

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von Dimethyl-2-Chlor-5-Methoxyhexa-2,4-diendioat kontinuierliche Durchflussverfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Katalysatorkonzentration sind für die großtechnische Produktion entscheidend .

Analyse Chemischer Reaktionen

Reaktionstypen

Dimethyl-2-Chlor-5-Methoxyhexa-2,4-diendioat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppen in Alkohole umwandeln.

Substitution: Die Chlor-Gruppe kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Nukleophile Substitutionsreaktionen verwenden häufig Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff unter milden Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation mit Kaliumpermanganat zu Carbonsäuren führen, während die Reduktion mit Lithiumaluminiumhydrid zu primären Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Dimethyl-2-Chlor-5-Methoxyhexa-2,4-diendioat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

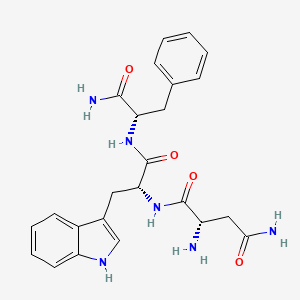

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Die Forschung untersucht derzeit sein Potenzial als Vorläufer für pharmazeutische Verbindungen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet

Wirkmechanismus

Der Wirkmechanismus von Dimethyl-2-Chlor-5-Methoxyhexa-2,4-diendioat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Chlor- und Methoxygruppen spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität. Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Chlor-Gruppe durch andere Nukleophile ersetzt wird, was zur Bildung neuer chemischer Einheiten führt. Diese Reaktionen werden durch die elektronenziehende Natur der Chlor-Gruppe erleichtert, die das Kohlenstoffatom anfälliger für nukleophile Angriffe macht .

Wirkmechanismus

The mechanism of action of Dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles, leading to the formation of new chemical entities. These reactions are facilitated by the electron-withdrawing nature of the chloro group, which makes the carbon atom more susceptible to nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dimethyl-2-Chlor-5-Methoxyhexa-2,4-dienoat: Ähnliche Struktur, aber es fehlt das Diendioat-Molekül.

Dimethyl-2-Chlor-5-Methoxyhexa-2,4-diendioat: Enthält eine zusätzliche Carbonsäuregruppe.

Dimethyl-2-Chlor-5-Methoxyhexa-2,4-diendioat: Ähnlich, aber mit unterschiedlichen Substituenten am Hexa-2,4-diendioat-Rückgrat.

Einzigartigkeit

Dimethyl-2-Chlor-5-Methoxyhexa-2,4-diendioat ist einzigartig durch seine spezifische Kombination von funktionellen Gruppen, die ihm besondere chemische Eigenschaften und Reaktivität verleihen. Das Vorhandensein von sowohl Chlor- als auch Methoxygruppen zusammen mit dem Diendioat-Rückgrat macht es zu einer vielseitigen Verbindung für verschiedene synthetische Anwendungen .

Eigenschaften

CAS-Nummer |

143578-50-1 |

|---|---|

Molekularformel |

C9H11ClO5 |

Molekulargewicht |

234.63 g/mol |

IUPAC-Name |

dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioate |

InChI |

InChI=1S/C9H11ClO5/c1-13-7(9(12)15-3)5-4-6(10)8(11)14-2/h4-5H,1-3H3 |

InChI-Schlüssel |

ABTWUJPMRIDSIA-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=CC=C(C(=O)OC)Cl)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

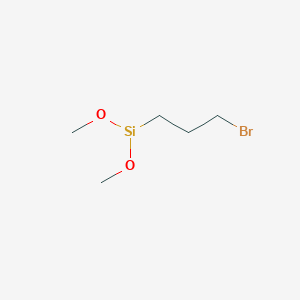

silane](/img/structure/B12561348.png)

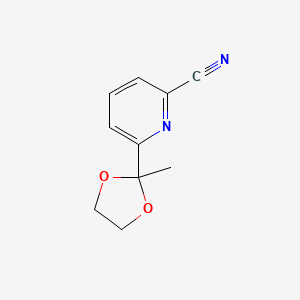

![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)